![molecular formula C26H44O B1200977 A-Nor-5alpha-cholestan-2-one CAS No. 2310-36-3](/img/structure/B1200977.png)
A-Nor-5alpha-cholestan-2-one
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Overview
Description
A-Nor-5alpha-cholestan-2-one is an androstanoid.
Scientific Research Applications
Synthesis and Reactivity
- A-Nor-5alpha-cholestan-2-one has been explored for the synthesis of various derivatives with potential applications. Elmegeed et al. (2005) synthesized thiazolyl and thieno cholestane derivatives from 5alpha-cholestan-3-one, showing potential anti-inflammatory activity (Elmegeed, Wardakhan, & Baiuomy, 2005).
- Morzycki and Obidzińska (1991) studied the reaction of A-Nor-5alpha-cholestan-2-one with benzeneseleninic anhydride, leading to various products like diketones and lactones, which could be significant in pharmaceutical chemistry (Morzycki & Obidzińska, 1991).
Biological and Medicinal Research
- Martin et al. (2009) described the synthesis of several A-Nor-5alpha-cholestan-3beta-ol derivatives and investigated their hormonal activity in Caenorhabditis elegans, providing insights into cholesterol metabolism in worms (Martin et al., 2009).
- Zhao, Wang, and Han (2007) synthesized cholestane-3,5,6-triol stereoisomers from 4,5-epoxycholestane-3,6-diols, which are valuable in studying the biological functions of oxysterols (Zhao, Wang, & Han, 2007).
- Guarna et al. (1997) explored 19-nor-10-azasteroids, derivatives of 5alpha-cholestane, for their inhibitory activity against human steroid 5alpha-reductases, indicating potential for treating endocrine diseases (Guarna et al., 1997).
Chemistry and Physicochemical Studies
- Heckendorn and Tamm (1968) conducted a detailed study on the formation of oxetanes from A-nor-steroids like 2-alpha, 5-oxido-A-nor-5-alpha-cholestane, which are significant in the study of steroid chemistry (Heckendorn & Tamm, 1968).
- Sharma and Lal (2007) investigated the reaction of 5alpha-cholestan-6-one semicarbazone to form 5alpha-cholestan-6-spiro-1',2',4'-triazolidine-3'-one, contributing to the understanding of the reaction mechanisms in steroid chemistry (Sharma & Lal, 2007).
properties
CAS RN |
2310-36-3 |
---|---|
Product Name |
A-Nor-5alpha-cholestan-2-one |
Molecular Formula |
C26H44O |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
(3aS,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-3,3b,4,5,6,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-2-one |
InChI |
InChI=1S/C26H44O/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(27)16-26(19,5)24(21)13-14-25(22,23)4/h17-19,21-24H,6-16H2,1-5H3/t18-,19+,21+,22-,23+,24+,25-,26+/m1/s1 |
InChI Key |
YPDLLJYJSWXQMO-QIIFCYCGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(=O)C4)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(=O)C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(=O)C4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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